

Comparative stability of Canagliflozin and Canagliflozin Impurity 12 under stress conditions

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Compound of Interest

Compound Name: Cagliflozin Impurity 12

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Stability Under Stress: A Comparative Analysis of Canagliflozin and its Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the anti-diabetic drug Canagliflozin under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. While this guide aims to compare the stability of Canagliflozin and its specific impurity, "Canagliflozin Impurity 12," a review of publicly available scientific literature reveals a lack of specific stability data for this particular impurity. Therefore, this document will focus on the degradation profile of Canagliflozin itself, providing valuable insights into its intrinsic stability and the formation of its known degradation products. The experimental data presented is synthesized from multiple peer-reviewed studies to ensure a robust and objective overview.

Executive Summary

Forced degradation studies are crucial in the development of pharmaceuticals to understand the intrinsic stability of a drug substance, identify potential degradation pathways, and develop stability-indicating analytical methods. This guide summarizes the findings from several studies



on the behavior of Canagliflozin when subjected to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.

Our analysis indicates that Canagliflozin is most susceptible to degradation under oxidative and strong alkaline conditions. It exhibits relative stability under neutral, thermal, and to a lesser extent, acidic and photolytic conditions. The primary degradation pathway under oxidative stress involves the oxidation of the thiophene ring.

Data Summary of Canagliflozin Degradation

The following table summarizes the percentage of degradation observed for Canagliflozin under various stress conditions as reported in different studies. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.



Stress Condition	Reagent/Pa rameters	Duration	Temperatur e	Degradatio n (%)	Reference
Acidic Hydrolysis	0.1 N HCl	18 hours	60°C	Drastic decrease in peak area, no detectable degradation product	[1]
2 N HCl	6 hours	Room Temperature	Significant Degradation		
0.1 N HCl	-	80°C	Degradation Observed	[2]	
Alkaline Hydrolysis	0.1 N NaOH	-	-	Stable	[1]
2 N NaOH	6 hours	Room Temperature	Significant Degradation		
0.1 N NaOH	-	80°C	Degradation Observed	[2]	
Oxidative	15% H ₂ O ₂	72 hours	Room Temperature	9.42%	[1]
30% H ₂ O ₂	6 hours	Room Temperature	Significant Degradation		
3% H ₂ O ₂	-	80°C	Degradation Observed	[2]	
Thermal	-	-	60°C	Stable	[1]
-	-	80°C	Stable	[2]	
Photolytic	UV light (254 nm & 366 nm)	96 hours	-	41.13%	[1]



Sunlight	-	-	Degradation Observed	[2]
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Experimental Protocols

The methodologies outlined below are representative of the experimental setups used in the forced degradation studies of Canagliflozin.

Preparation of Stock Solution

A stock solution of Canagliflozin (typically 1 mg/mL) is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[3]

Stress Conditions

- Acidic Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of a strong acid (e.g., 0.1 N to 2 N HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 6-18 hours). The solution is then neutralized with a base.[1]
- Alkaline Hydrolysis: An aliquot of the stock solution is treated with a strong base (e.g., 0.1 N to 2 N NaOH) under similar temperature and time conditions as the acid hydrolysis. The resulting solution is neutralized with an acid.[1]
- Oxidative Degradation: The drug solution is exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%, at room temperature or elevated temperatures for a specified duration.[1]
- Thermal Degradation: The solid drug substance or a solution of the drug is exposed to high temperatures (e.g., 60-80°C) in a hot air oven for a set period.[1][2]
- Photolytic Degradation: The drug solution is exposed to UV light (at wavelengths such as 254 nm and 366 nm) in a photostability chamber for an extended period (e.g., 96 hours).[1] A control sample is kept in the dark to exclude the effect of temperature.

Sample Analysis



The stressed samples are diluted appropriately and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The chromatograms are compared to that of an unstressed standard solution to determine the extent of degradation and to identify and quantify any degradation products.

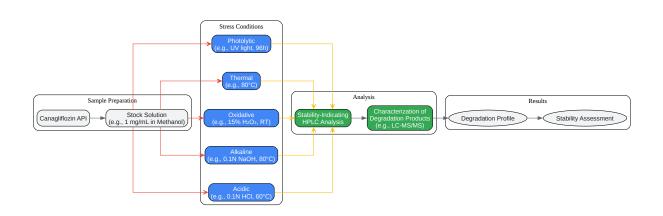
Typical HPLC Method Parameters:

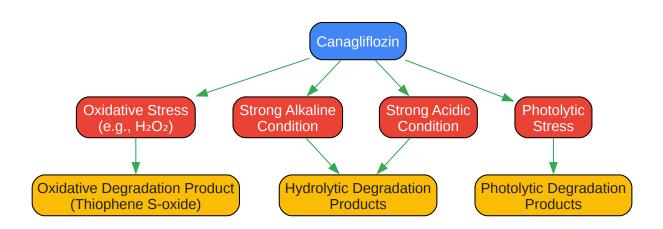
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)[4]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or phosphate buffer). The composition can be isocratic or gradient.[1]
- Flow Rate: Typically 1.0 mL/min.[1][4]
- Detection Wavelength: UV detection at the λmax of Canagliflozin, which is around 290 nm.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the forced degradation studies of Canagliflozin.







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